14-Bromotetradecyl prop-2-enoate
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Overview
Description
14-Bromotetradecyl prop-2-enoate is an organic compound with the molecular formula C17H31BrO2. It is an ester derived from the reaction between 14-bromotetradecanol and acrylic acid. This compound is part of the acrylate family, which is known for its diverse applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
14-Bromotetradecyl prop-2-enoate can be synthesized through the esterification of 14-bromotetradecanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
14-Bromotetradecyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The double bond in the prop-2-enoate group can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The vinyl group in the prop-2-enoate moiety can undergo polymerization to form polyacrylates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary amines. These reactions are typically carried out in polar solvents such as water or ethanol.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used under mild conditions to add across the double bond.
Polymerization: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include 14-hydroxytetradecyl prop-2-enoate and 14-aminotetradecyl prop-2-enoate.
Addition Reactions: Products include 14-bromo-2-chlorotetradecyl propanoate.
Scientific Research Applications
14-Bromotetradecyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as hydrophobicity and thermal stability.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form micelles and other self-assembled structures.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 14-Bromotetradecyl prop-2-enoate involves its interaction with various molecular targets:
Polymerization: The vinyl group undergoes radical polymerization, leading to the formation of long polymer chains.
Antimicrobial Activity: The bromine atom and the ester group contribute to its antimicrobial properties by disrupting microbial cell membranes and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Butyl Acrylate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
2-Ethylhexyl Acrylate: Similar acrylate ester but with a different alkyl chain, leading to different physical properties such as lower melting point and higher flexibility.
Uniqueness
14-Bromotetradecyl prop-2-enoate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and contributes to its antimicrobial properties. Its long alkyl chain also imparts hydrophobic characteristics, making it suitable for applications requiring water resistance .
Properties
CAS No. |
112231-60-4 |
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Molecular Formula |
C17H31BrO2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
14-bromotetradecyl prop-2-enoate |
InChI |
InChI=1S/C17H31BrO2/c1-2-17(19)20-16-14-12-10-8-6-4-3-5-7-9-11-13-15-18/h2H,1,3-16H2 |
InChI Key |
QGMQYPAPZLVJGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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